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Compound of Interest

Compound Name: Casoxin

Cat. No.: B010318 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the production of recombinant

casoxin D, a bioactive heptapeptide derived from human casein, using the Bacillus brevis

expression system. This system is particularly advantageous for secreting proteins directly into

the culture medium, simplifying downstream purification. Casoxin D is a bradykinin B1 receptor

agonist and has potential applications in pharmacology due to its vasorelaxing properties.

Data Presentation
The following table summarizes the quantitative data reported for the production of a casoxin
D fusion protein in Bacillus brevis.
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Parameter Value Reference

Expression System Bacillus brevis [1][2]

Expressed Protein

Epidermal Growth Factor-

Casoxin D Pentamer Fusion

Protein

[1][2]

Expression Level ~0.5 g/L of culture supernatant [1][2]

Purification Method

Ammonium Sulfate

Fractionation, Enzymatic

Digestion, HPLC

[1][2]

Final Product Biologically Active Casoxin D [1][2]

Signaling Pathway of Casoxin D
Casoxin D exerts its biological effects by acting as an agonist for the bradykinin B1 receptor,

which is typically induced during inflammation.[3][4] Activation of this G-protein coupled

receptor initiates a signaling cascade that leads to the production of prostaglandins, which in

turn mediate vasorelaxation.[3][5]
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Caption: Signaling pathway of casoxin D via the bradykinin B1 receptor.

Experimental Workflow
The overall workflow for the production of casoxin D in Bacillus brevis involves several key

stages, from the construction of the expression vector to the purification and verification of the

final peptide.
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Caption: Experimental workflow for casoxin D production.
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Experimental Protocols
The following protocols are based on the successful production of a casoxin D fusion protein

and established methodologies for protein expression and purification.

Construction of the Expression Vector
Objective: To construct an expression-secretion vector containing a synthetic gene encoding a

fusion protein of a carrier protein (e.g., human Epidermal Growth Factor) and a tandem repeat

of the casoxin D sequence (e.g., a pentamer).

Materials:

B. brevis expression-secretion vector (e.g., pNCMO2)

Synthetic gene for the fusion protein, codon-optimized for B. brevis

Restriction enzymes and T4 DNA ligase

Competent E. coli for plasmid propagation

Standard molecular biology reagents and equipment

Protocol:

Design a synthetic gene encoding the fusion protein. The casoxin D amino acid sequence is

Tyr-Val-Pro-Phe-Pro-Pro-Phe. A tandem repeat (e.g., pentamer) of this sequence should be

included.

Synthesize the gene with appropriate restriction sites for cloning into the B. brevis

expression vector.

Digest both the expression vector and the synthetic gene with the chosen restriction

enzymes.

Ligate the digested gene into the expression vector using T4 DNA ligase.

Transform the ligation product into competent E. coli for plasmid amplification.
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Select positive clones by antibiotic resistance and confirm the correct insertion by restriction

digestion and DNA sequencing.

Isolate the confirmed plasmid for transformation into B. brevis.

Transformation of Bacillus brevis
Objective: To introduce the expression vector into B. brevis.

Materials:

Confirmed expression plasmid

B. brevis host strain

Competence-inducing buffer (e.g., 50 mM Tris-HCl, pH 8.5)[6]

Polyethylene glycol (PEG) 6000[7]

Appropriate growth media and selection plates

Protocol:

Grow B. brevis to the early to mid-logarithmic phase.

Prepare competent cells by washing the cell pellet with a competence-inducing buffer.[6]

Incubate the competent cells with the expression plasmid in the presence of PEG.[6][7]

Plate the transformation mixture on selective agar plates.

Incubate the plates until transformant colonies appear.

Confirm the presence of the plasmid in the transformants by colony PCR or plasmid

isolation.

Expression and Secretion of the Fusion Protein
Objective: To culture the transformed B. brevis to express and secrete the fusion protein.
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Materials:

Confirmed B. brevis transformant

Appropriate culture medium (e.g., T2 medium)[7]

Shaking incubator

Protocol:

Inoculate a starter culture of the B. brevis transformant and grow overnight.

Inoculate a larger volume of production medium with the starter culture.

Incubate the production culture with vigorous shaking at the optimal temperature (e.g., 30-

37°C) for 48-72 hours.[8]

Monitor cell growth (OD600) and protein expression (e.g., by SDS-PAGE of the culture

supernatant).

Purification of the Fusion Protein and Isolation of
Casoxin D
Objective: To purify the secreted fusion protein and then cleave it to release casoxin D.

Materials:

Culture supernatant containing the secreted fusion protein

Ammonium sulfate

Specific proteases for cleavage of the fusion protein (as designed in the vector construction)

Dialysis tubing

HPLC system with a reverse-phase column (e.g., C18)

Acetonitrile (ACN) and trifluoroacetic acid (TFA)
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Protocol:

a. Ammonium Sulfate Precipitation:

Centrifuge the culture to pellet the cells and collect the supernatant.

Slowly add solid ammonium sulfate to the supernatant to a desired saturation level (e.g., 40-

80%, requires optimization) while stirring on ice.[9][10][11][12]

Continue stirring for at least 30 minutes on ice to allow the protein to precipitate.

Centrifuge at high speed (e.g., 10,000 x g) to pellet the precipitated protein.

Discard the supernatant and resuspend the pellet in a minimal volume of a suitable buffer.

b. Enzymatic Digestion:

Dialyze the resuspended protein against the appropriate reaction buffer for the chosen

proteases.

Add the specific proteases to the dialyzed protein solution.[1][13][14][15][16] The original

study used two kinds of proteinases.[1][2] The choice of proteases will depend on the

cleavage sites engineered into the fusion protein.

Incubate at the optimal temperature and for a sufficient time to ensure complete cleavage.

Monitor the digestion by SDS-PAGE.

c. HPLC Purification:

Filter the digestion mixture to remove any precipitate.

Load the filtered sample onto a reverse-phase HPLC column.[17][18][19][20][21]

Elute the peptides using a gradient of increasing acetonitrile concentration in water, both

containing 0.1% TFA.

Collect fractions and analyze them by analytical HPLC to identify those containing pure

casoxin D.
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Pool the pure fractions and lyophilize to obtain the final casoxin D peptide.

Verification and Bioactivity Assay
Objective: To confirm the identity and biological activity of the purified casoxin D.

Protocol:

Verification: Confirm the molecular weight of the purified peptide using mass spectrometry.

Bioactivity Assay: The biological activity of casoxin D can be assessed by its ability to

induce vasorelaxation in isolated artery preparations or by measuring its binding affinity to

the bradykinin B1 receptor.[4] Another reported activity is the contraction of guinea pig ileum.

[22]

These protocols provide a framework for the successful production of casoxin D using the

Bacillus brevis expression system. Researchers should optimize specific conditions, such as

culture parameters and purification steps, to achieve the best results for their particular

experimental setup.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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